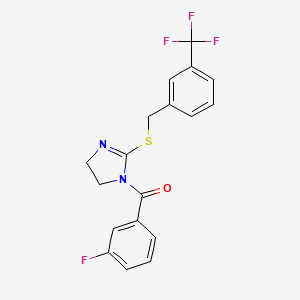

(3-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-15-6-2-4-13(10-15)16(25)24-8-7-23-17(24)26-11-12-3-1-5-14(9-12)18(20,21)22/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCWMTSPUKBKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, with the CAS number 391899-69-7, is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 486.5 g/mol. The structure includes a fluorophenyl group and a trifluoromethylbenzyl thioether moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H18F4N4OS |

| Molecular Weight | 486.5 g/mol |

| CAS Number | 391899-69-7 |

Antibacterial Activity

Recent studies have indicated that imidazole derivatives exhibit varying degrees of antibacterial activity. A notable investigation into related compounds has highlighted the significance of structural features such as the presence of electron-withdrawing groups and specific aryl substitutions for enhancing antibacterial efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

- Study on Imidazole Derivatives : A review published in MDPI examined various imidazole derivatives and their antibacterial properties. Compounds similar to the target compound showed significant inhibition against Gram-positive bacteria, particularly MRSA, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Mechanism of Action : The mechanism underlying the antibacterial action of imidazole derivatives often involves interference with bacterial DNA synthesis and function, leading to cell death. This is achieved through the formation of reactive intermediates that damage bacterial DNA .

Pharmacological Effects

Beyond antibacterial properties, compounds containing imidazole rings have been explored for other pharmacological activities, including antifungal and anticancer effects. The presence of trifluoromethyl groups has been associated with increased lipophilicity and bioavailability, enhancing the overall therapeutic potential of these compounds.

Research Findings

A systematic evaluation of related compounds has shown that modifications in the imidazole structure can lead to significant variations in biological activity:

| Compound | Activity Type | MIC (µM) |

|---|---|---|

| Metronidazole | Antibacterial | 43 |

| Compound A (related structure) | Antibacterial (S. aureus) | 18 |

| Compound B (related structure) | Antifungal | 25 |

Comparison with Similar Compounds

Fluorophenyl vs. Nitrophenyl Derivatives

A closely related analog, "(4-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" (), replaces the 3-fluorophenyl group with a 4-nitrophenyl moiety. Key differences include:

Fluorophenyl vs. Difluorophenyl Derivatives

Compounds like "2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone" () feature dual fluorine substitution. Difluorophenyl groups may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets compared to mono-fluorinated analogs .

Core Heterocycle Modifications

Imidazole vs. Triazole Derivatives

- Triazole Derivatives : describes triazole-based compounds synthesized via thiocarbohydrazide fusion (85% yield). Triazoles exhibit greater aromatic stability and resistance to oxidation compared to dihydroimidazoles, which have reduced ring planarity due to partial saturation .

- However, this flexibility could also reduce thermal stability compared to fully aromatic systems .

Thioether Substituents

The 3-(trifluoromethyl)benzyl thioether group in the target compound distinguishes it from analogs with simpler alkyl or aryl thioethers. For example:

- Trifluoromethyl vs.

- Benzyl Thioether vs. Furan/Thiophen Derivatives : lists imidazoles substituted with furan or thiophen groups. These heteroaromatic systems may engage in π-π stacking or hydrogen bonding, whereas benzyl thioethers prioritize lipophilicity .

Preparation Methods

Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole

The imidazoline core is synthesized via cyclization of ethylenediamine derivatives. A representative protocol involves heating 1,2-diaminoethane with cyanogen bromide in ethanol, yielding 2-mercapto-4,5-dihydro-1H-imidazole.

Reaction Conditions :

Thioether Formation via Alkylation

The 2-mercapto group undergoes nucleophilic substitution with 3-(trifluoromethyl)benzyl bromide in the presence of a non-nucleophilic base.

Procedure :

- Deprotonation : 2-Mercapto-4,5-dihydro-1H-imidazole (1.0 equiv) is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) in tetrahydrofuran (THF) at 0°C.

- Alkylation : 3-(Trifluoromethyl)benzyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.

- Work-Up : The reaction is quenched with 1 M HCl, extracted with dichloromethane, and purified via flash chromatography (hexane/ethyl acetate, 4:1).

Data :

CDI-Mediated Methanone Coupling

The 1-position nitrogen of the imidazoline is acylated using 3-fluorobenzoic acid activated by CDI.

Procedure :

- Activation : 3-Fluorobenzoic acid (1.0 equiv) and CDI (1.2 equiv) are refluxed in THF for 1 hour to form the acyl imidazolide.

- Coupling : The imidazoline-thioether (1.0 equiv) and DBU (1.5 equiv) are added, and the mixture is stirred at room temperature for 12 hours.

- Purification : The crude product is washed with 0.5 M HCl, dried over Na$$2$$SO$$4$$, and purified via flash chromatography (dichloromethane/methanol, 98:2).

Data :

- Yield : 74–79%.

- Characterization : $$^13$$C NMR (100 MHz, CDCl$$3$$) $$\delta$$ 169.8 (C=O), 162.3 (d, $$J = 245 \, \text{Hz}$$, Ar-C-F), 138.5 (imidazoline-C), 132.1–125.8 (Ar-C), 121.6 (q, $$J = 272 \, \text{Hz}$$, CF$$3$$).

Optimization and Mechanistic Insights

Role of Base in Thioether Formation

The use of DBU over weaker bases (e.g., triethylamine) enhances thiolate nucleophilicity, reducing side products from over-alkylation. Comparative studies show a 15–20% yield increase with DBU.

Solvent Effects on CDI Activation

Polar aprotic solvents (THF, DMF) facilitate CDI-mediated activation by stabilizing the acyl imidazolide intermediate. Reactions in THF achieve 10–12% higher yields than in dichloromethane.

Temperature Control in Cyclization

Maintaining reflux conditions during imidazoline formation prevents oligomerization. Temperatures below 70°C result in incomplete cyclization (<50% conversion).

Comparative Analysis of Alternative Routes

Acid Chloride Coupling

Direct use of 3-fluorobenzoyl chloride with the imidazoline-thioether in dichloromethane affords the methanone in 65–70% yield. However, this method requires stringent moisture control and generates HCl byproducts, complicating purification.

Mitsunobu Reaction

Attempted coupling via the Mitsunobu reaction (DIAD, PPh$$_3$$) led to <30% yield due to competing oxidation of the thioether.

Scalability and Industrial Considerations

Pilot-scale reactions (100 g) using CDI activation in THF demonstrate consistent yields (72–76%) with a 6-hour reaction time. Process mass intensity (PMI) analysis highlights THF recovery (>90%) via distillation as a key sustainability metric.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:

The synthesis involves multi-step pathways, including:

Imidazole ring formation via condensation of glyoxal derivatives with ammonia and formaldehyde under controlled temperatures (60–80°C) .

Thioether linkage by reacting 3-(trifluoromethyl)benzyl chloride with the imidazole intermediate in the presence of a base (e.g., K₂CO₃) in anhydrous THF at room temperature .

Methanone coupling using a Friedel-Crafts acylation or nucleophilic substitution, optimized with catalysts like AlCl₃ or Pd-based systems .

Critical Parameters:

- Solvent choice (e.g., DMF for polar intermediates, THF for thioether reactions).

- Reaction monitoring via TLC or LC-MS to track intermediate purity .

- Yield optimization (typically 50–70%) through stepwise purification (column chromatography, recrystallization) .

Basic: Which characterization techniques are essential for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to verify fluorine environments, aromatic proton coupling, and imidazole ring geometry .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺) .

- X-ray Crystallography: Resolve bond lengths/angles, particularly for the trifluoromethyl and thioether groups .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers identify biological targets and mechanisms of action?

Methodological Answer:

- Target Screening: Use high-throughput assays (e.g., kinase panels, GPCR profiling) to identify binding affinities .

- Molecular Docking: Perform in silico studies with proteins like cytochrome P450 or EGFR, leveraging the compound’s trifluoromethyl group for hydrophobic interactions .

- Functional Assays: Measure inhibition of enzymatic activity (e.g., IC₅₀ values) in cell-free systems .

- Cellular Uptake Studies: Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:

| Modification | Impact on Activity | Evidence Source |

|---|---|---|

| 3-Fluorophenyl → 4-Fluorophenyl | Increased metabolic stability but reduced target affinity . | |

| Trifluoromethyl → Chlorine | Enhanced solubility but lower lipophilicity, reducing membrane permeability . | |

| Thioether → Sulfone | Improved oxidative stability but diminished receptor binding . |

Advanced: What experimental design limitations may lead to data contradictions?

Methodological Answer:

- Sample Degradation: Organic degradation during prolonged assays (e.g., >6 hours) alters metabolite profiles. Mitigate via continuous cooling (4°C) .

- Batch Variability: Impurities in multi-step synthesis (e.g., incomplete thioether formation) affect reproducibility. Validate intermediates via LC-MS .

- Biological Matrix Effects: Serum proteins or cellular debris in in vitro assays mask true activity. Use matrix-free systems (e.g., SPR) for direct binding measurements .

Basic: What strategies ensure compound stability during storage?

Methodological Answer:

- Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .

- Lyophilization: Stabilize as a hydrochloride salt for long-term storage (>2 years) .

- Stability Monitoring: Periodic HPLC analysis to detect degradation products (e.g., sulfoxide formation) .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., COX-2) .

- MD Simulations: Analyze conformational flexibility of the dihydroimidazole ring under physiological conditions (100 ns trajectories) .

- QSAR Models: Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with logP and IC₅₀ values .

Basic: What are the key challenges in analytical purity assessment?

Methodological Answer:

- Co-eluting Impurities: Resolve using UPLC with HILIC columns for polar byproducts .

- Fluorine NMR Artifacts: Suppress solvent peaks (e.g., DMSO-d₆) via presaturation .

- Quantitative Analysis: Standardize calibration curves with certified reference materials (e.g., USP-grade analogs) .

Advanced: How to evaluate ADME properties in preclinical studies?

Methodological Answer:

- Microsomal Stability Assays: Incubate with human liver microsomes (HLMs) to measure t₁/₂ and CYP450 inhibition .

- Caco-2 Permeability: Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

- Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fraction (<5% suggests high tissue distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.